molecular formula C25H36N4O B2435723 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide CAS No. 946365-02-2

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide

Cat. No.: B2435723
CAS No.: 946365-02-2
M. Wt: 408.59
InChI Key: DYZKBGMPLKLOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring, a dimethylamino group, and a pivalamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-dimethylaminobenzaldehyde with phenylpiperazine in the presence of a reducing agent like sodium borohydride to form the intermediate compound.

    Amidation Reaction: The intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving receptor binding and signal transduction due to its structural similarity to neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, influencing signal transduction pathways and altering cellular responses. This modulation is often mediated through binding to the active site of the receptor, leading to either agonistic or antagonistic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)pivalamide
  • N-(2-(4-(dimethylamino)phenyl)-2-(4-ethylpiperazin-1-yl)ethyl)pivalamide

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the phenylpiperazine moiety, in particular, enhances its binding affinity to certain receptors, making it a valuable compound for targeted therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O/c1-25(2,3)24(30)26-19-23(20-11-13-21(14-12-20)27(4)5)29-17-15-28(16-18-29)22-9-7-6-8-10-22/h6-14,23H,15-19H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZKBGMPLKLOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.